molecular formula C20H13FN2OS B2604247 N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 337923-99-6

N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide

Cat. No.: B2604247
CAS No.: 337923-99-6
M. Wt: 348.4
InChI Key: UZJABMWPEVXCBX-UHFFFAOYSA-N
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Description

N-[5-Cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide is a synthetic organic compound featuring a benzamide backbone substituted with a fluorine atom at the para position of the benzene ring and a phenylsulfanyl group at the ortho position of a cyano-substituted phenyl ring. This structure combines electron-withdrawing groups (fluorine and cyano) with a sulfur-containing aromatic moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(5-cyano-2-phenylsulfanylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-16-9-7-15(8-10-16)20(24)23-18-12-14(13-22)6-11-19(18)25-17-4-2-1-3-5-17/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJABMWPEVXCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound can be compared to three key analogs based on substituent variations (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Benzamide Substituent on Phenylsulfanyl Molecular Weight (g/mol) Key Properties/Applications
N-[5-Cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide (Target) 4-Fluoro Phenyl ~342.36* Research intermediate
N-{5-Cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide 4-Fluoro 4-Methylphenyl ~356.41 Not specified
N-[5-Cyano-2-(phenylsulfanyl)phenyl]-4-methylbenzenecarboxamide 4-Methyl Phenyl 344.43 Research intermediate
Monepantel (MOP) 4-Trifluoromethylsulfanyl Trifluoromethyl-phenoxy 519.41 Antiparasitic agent


*Calculated based on molecular formula C₂₀H₁₄FN₂OS.

Key Observations:

The 4-methyl group in the analog from is electron-donating, which may increase solubility in nonpolar environments compared to the fluorine-substituted compound.

Sulfur Modifications :

  • Replacement of the phenylsulfanyl group with 4-methylphenylsulfanyl () adds steric bulk and hydrophobicity, which could alter pharmacokinetic properties.

Functional Group Diversity: Monepantel (MOP) , though structurally distinct, shares functional motifs (cyano, fluorinated groups) that highlight the importance of electron-withdrawing substituents in enhancing bioactivity, particularly in antiparasitic applications.

Thermal and Solubility Properties :
  • The 4-methylbenzamide analog () has a boiling point of 455.0±45.0 °C and a density of 1.3±0.1 g/cm³, suggesting moderate volatility and solid-state stability .

Biological Activity

N-[5-cyano-2-(phenylsulfanyl)phenyl]-4-fluorobenzenecarboxamide (CAS No. 337923-99-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes various aspects of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20_{20}H13_{13}FN2_2OS
  • Molecular Weight : 356.39 g/mol
  • Chemical Structure : The compound features a cyano group, a phenylsulfanyl moiety, and a fluorobenzenecarboxamide structure, which are crucial for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Key areas of activity include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed quantitative assessments are needed to establish its efficacy against specific pathogens.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways. It may act as an inhibitor of certain integrins involved in inflammatory responses, similar to other sulfonamide derivatives .
  • Anticancer Potential : There is emerging evidence that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is required to confirm these effects specifically for this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Integrin Inhibition : The compound may inhibit α4 integrin, which plays a critical role in leukocyte adhesion and migration during inflammatory responses .
  • Enzyme Inhibition : It may also interact with various enzymes involved in metabolic pathways, potentially disrupting processes essential for pathogen survival or cancer cell proliferation.

Study 1: Integrin Inhibition

A study focused on the integrin-inhibitory action of related compounds demonstrated that modifications in the chemical structure could enhance binding affinity to integrins involved in inflammatory diseases. The findings suggest that this compound could be optimized for better efficacy against specific integrin targets .

Study 2: Anticancer Activity

In vitro assays have shown that compounds with similar functional groups can induce cell cycle arrest and apoptosis in various cancer cell lines. While specific data on this compound is limited, the structural similarities warrant further investigation into its potential anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against pathogens
Anti-inflammatoryInhibition of integrin pathways
AnticancerInduction of apoptosis (similar compounds)

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC20_{20}H13_{13}FN2_{2}OS
Molecular Weight356.39 g/mol
CAS Number337923-99-6

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